![molecular formula C14H13BN2O5 B11831284 Ethyl 2-((1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)oxy)pyrimidine-5-carboxylate](/img/structure/B11831284.png)
Ethyl 2-((1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)oxy)pyrimidine-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-((1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)oxy)pyrimidine-5-carboxylate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a benzo[c][1,2]oxaborole moiety linked to a pyrimidine ring. The presence of the boron atom in its structure is particularly noteworthy, as it imparts unique chemical properties that can be exploited in various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)oxy)pyrimidine-5-carboxylate typically involves the acylation of 6-aminobenzo[c][1,2]oxaborol-1(3H)-ol with various activated (hetero)arylcarboxylic acids . The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the acylation process.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-((1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)oxy)pyrimidine-5-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the ethyl ester group can be replaced by other nucleophiles under basic conditions.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents like methanol, ethanol, and acetonitrile. Reaction conditions often involve controlled temperatures ranging from -10°C to 100°C, depending on the specific reaction being performed.
Major Products Formed
The major products formed from these reactions vary based on the type of reaction. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions typically result in the formation of new ester or amide derivatives.
Aplicaciones Científicas De Investigación
Ethyl 2-((1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)oxy)pyrimidine-5-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Acts as an inhibitor for certain enzymes, making it useful in studying enzyme kinetics and mechanisms.
Industry: Utilized in the development of new materials with unique properties, such as enhanced thermal stability or conductivity.
Mecanismo De Acción
The mechanism of action of Ethyl 2-((1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)oxy)pyrimidine-5-carboxylate involves its interaction with specific molecular targets. For instance, it binds to the catalytic domain of PDE4B2, inhibiting its activity . This inhibition leads to a decrease in the production of pro-inflammatory cytokines, thereby exerting anti-inflammatory effects. The boron atom in the compound plays a crucial role in its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Crisaborole: Another PDE4 inhibitor with a similar boron-containing structure.
Compd2: 2-ethoxy-6-((1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)oxy)benzonitrile.
Compd3: 6-((1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)oxy)-2-(2-isopropoxyethoxy)benzonitrile.
Uniqueness
Ethyl 2-((1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)oxy)pyrimidine-5-carboxylate is unique due to its specific pyrimidine linkage, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C14H13BN2O5 |
|---|---|
Peso molecular |
300.08 g/mol |
Nombre IUPAC |
ethyl 2-[(1-hydroxy-3H-2,1-benzoxaborol-6-yl)oxy]pyrimidine-5-carboxylate |
InChI |
InChI=1S/C14H13BN2O5/c1-2-20-13(18)10-6-16-14(17-7-10)22-11-4-3-9-8-21-15(19)12(9)5-11/h3-7,19H,2,8H2,1H3 |
Clave InChI |
DJEHRDOKXKPPLO-UHFFFAOYSA-N |
SMILES canónico |
B1(C2=C(CO1)C=CC(=C2)OC3=NC=C(C=N3)C(=O)OCC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11831212.png)

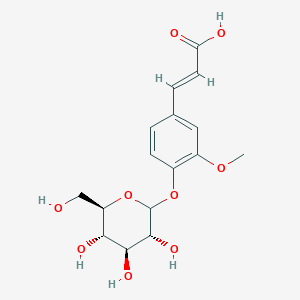

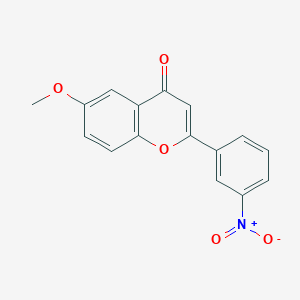


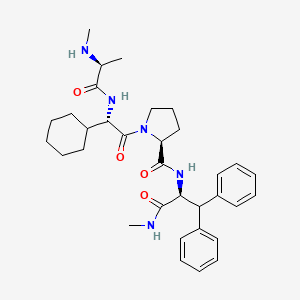

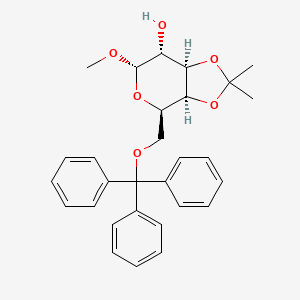
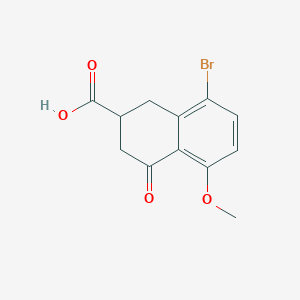
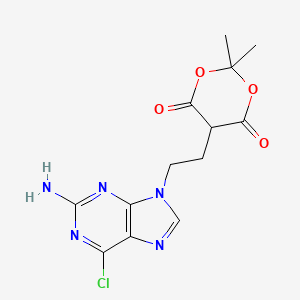
![Dibenz[b,e]oxepin-2-acetic acid, 11-[3-(dimethylamino)propylidene]-6,11-dihydro-, methyl ester](/img/structure/B11831295.png)
![(3aS,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-ol](/img/structure/B11831301.png)
